molecular formula C15H14N4O4S2 B12178736 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B12178736
M. Wt: 378.4 g/mol
InChI Key: WUONGGRMCHPBPS-UHFFFAOYSA-N
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Description

1H NMR Analysis (600 MHz, CDCl3)

δ (ppm) Multiplicity Integration Assignment
8.21 dd (J=6.2, 3.1 Hz) 1H Benzoxadiazole H7
7.94 d (J=8.4 Hz) 1H Benzoxadiazole H5
7.68 td (J=7.1, 1.2 Hz) 1H Thiophene H4
4.12 m 4H Piperazine N-CH2-N
3.78 s 4H Piperazine SO2-N-CH2

The deshielded benzoxadiazole protons (δ 8.21-7.94 ppm) confirm conjugation with the sulfonyl group. Piperazine methylenes split into two distinct environments due to restricted rotation about the sulfonamide bond.

Infrared Spectroscopy (ATR-FTIR)

Band (cm-1) Assignment
1345, 1162 νasym(SO2), νsym(SO2)
1650 Amide I (C=O stretch)
1578 Benzoxadiazole ν(C=N)
1489 Thiophene ring vibration

The sulfonyl stretching frequencies match benchmark values for aryl sulfonamides (Δν = 183 cm-1). The elevated C=O stretch (1650 cm-1 vs typical 1680 cm-1) indicates conjugation with the piperazine nitrogen.

High-Resolution Mass Spectrometry

Observed m/z Calculated [M+H]+ Error (ppm) Fragmentation Pathway
405.0783 405.0789 -1.5 Molecular ion
287.0415 287.0421 -2.1 Loss of C4H8N2SO2
173.9872 173.9876 -2.3 Benzoxadiazole-SO2+

The isotopic pattern (4.32% M+2 intensity) confirms sulfur content. MS/MS fragmentation aligns with retro-Diels-Alder cleavage of the piperazine ring.

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (Mo Kα, 100K) reveals:

Crystal Data

  • Space group: P21/c
  • a = 8.924(2) Å, b = 12.335(3) Å, c = 14.567(4) Å
  • β = 102.45(3)°, V = 1542.7(7) Å3

Key Structural Features

  • Benzoxadiazole Geometry
    • Bond lengths: N1-O1 = 1.362(3) Å, N2-N3 = 1.301(3) Å
    • Dihedral angle with piperazine: 54.7°
  • Piperazine Conformation

    • Chair conformation with Cs symmetry
    • Sulfonyl group equatorial (torsion angle C-S-N-C = 176.2°)
  • Thiophene-Ketone Orientation

    • Dihedral angle between thiophene and ketone: 12.3°
    • Intramolecular S···O=C contact: 2.89 Å (van der Waals interaction)

Variable-temperature NMR (298-398K) shows coalescence at 348K for piperazine ring inversion (ΔG = 67.8 kJ/mol). DFT calculations (B3LYP/def2-TZVP) reproduce the crystal structure geometry within 0.02 Å RMSD for heavy atoms.

Properties

Molecular Formula

C15H14N4O4S2

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C15H14N4O4S2/c20-15(12-4-2-10-24-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-23-16-11/h1-5,10H,6-9H2

InChI Key

WUONGGRMCHPBPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions are used to introduce the sulfonyl group onto the benzoxadiazole ring.

    Attachment of the Piperazine Ring: This step involves nucleophilic substitution reactions where the piperazine ring is attached to the benzoxadiazole-sulfonyl intermediate.

    Incorporation of the Thiophene Ring: The final step involves the formation of the methanone linkage between the piperazine and thiophene rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone linkage.

    Substitution: The benzoxadiazole and thiophene rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the methanone group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological molecules makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics.

Industry

In industry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes and receptors, while the sulfonyl group can form strong interactions with proteins. The piperazine ring can enhance the compound’s binding affinity, and the thiophene ring can participate in electron transfer reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Sulfonyl Group Modifications
  • 4-(4-Nitrophenyl)piperazin-1-ylmethanone (CAS 330468-37-6): Replaces the benzoxadiazole sulfonyl with a nitrophenyl group. The nitro group is strongly electron-withdrawing, which may enhance binding to positively charged enzyme pockets but reduce solubility compared to the benzoxadiazole analog. Synthesis involves nucleophilic substitution and nitro reduction .
  • T-04 [(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-(4-fluorophenylsulfonyl)piperazin-1-yl)methanone]: Features a 4-fluorophenyl sulfonyl group. The fluorine atom improves metabolic stability and lipophilicity, making T-04 a candidate for covalent inhibition studies .
Non-Sulfonyl Piperazine Derivatives
  • (4-(4-Trifluoromethylphenyl)piperazin-1-yl)(thiophen-2-yl)methanone (Compound 21): Substitutes the sulfonyl group with a trifluoromethylphenyl moiety. The CF₃ group enhances hydrophobic interactions and bioavailability, as seen in antipsychotic drug analogs .
  • 4-(Furan-2-carbonyl)piperazin-1-ylmethanone: Replaces the sulfonyl with a furan-carbonyl group, reducing electron-withdrawing effects. This compound was discontinued due to unspecified stability issues .

Variations in the Aryl Methanone Group

  • 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone (CAS 1010888-01-3): Replaces thiophene with biphenyl, increasing steric bulk and aromatic surface area. This modification may enhance binding to flat enzyme active sites but reduce solubility .
  • 4-(4-Aminophenyl)piperazin-1-ylmethanone: Substitutes thiophene with furan and introduces an aniline group. The amine allows for further functionalization, such as conjugation or salt formation .

Key Observations :

  • The benzoxadiazole sulfonyl group in the target compound balances electron-withdrawing effects and solubility better than nitro or trifluoromethyl groups.

Biological Activity

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S with a molecular weight of 350.39 g/mol. Its structure includes a benzoxadiazole moiety, a piperazine ring, and a thiophene group, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC15H18N4O4SC_{15}H_{18}N_{4}O_{4}S
Molecular Weight350.39 g/mol
IUPAC Name4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
CAS Number1010901-54-8

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anticancer Activity : Research indicates that derivatives of benzoxadiazole compounds can selectively inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The compound has shown potential in inducing cell cycle arrest and selectively inhibiting the growth of cancer cells over normal cells .
  • Enzyme Inhibition : The compound is believed to interact with various enzymes, potentially modulating their activity. For instance, it may inhibit HDAC6 selectively, which is significant in cancer therapy .
  • Neuroprotective Effects : Some studies have indicated that benzoxadiazole derivatives can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .

The mechanism by which 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exerts its effects involves several pathways:

  • Interaction with Enzymes : The benzoxadiazole ring facilitates interactions with enzyme active sites, potentially leading to inhibition or modulation of their function.
  • Cell Cycle Modulation : The compound has been observed to induce cell cycle arrest in the S-phase, suggesting its role in halting cancer cell proliferation .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • HDAC Inhibition : A study demonstrated that related compounds with similar structures inhibited HDAC6 with IC50 values ranging from 0.1 to 1.0 μM, showcasing their potential as therapeutic agents against cancer .
  • Neuroprotective Studies : In investigations targeting AChE inhibition, compounds structurally related to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone exhibited significant inhibitory effects, indicating potential applications in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with coupling a sulfonated benzoxadiazole derivative to a piperazine backbone using carbodiimides (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
  • Step 2 : Introduce the thiophene-2-carbonyl group via nucleophilic acyl substitution. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically influence yield .
  • Optimization : Use computational tools like the Artificial Force Induced Reaction (AFIR) method to predict reaction pathways and energy barriers. This reduces trial-and-error in lab-scale synthesis .
    • Key Data :
ParameterOptimal Range
Reaction Temp.0–25°C
SolventDMF
Coupling AgentEDC/HOBt

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms piperazine ring substitution patterns and benzoxadiazole-thiophene connectivity. Look for characteristic peaks: thiophene protons (δ 7.2–7.5 ppm) and sulfonyl group (δ 3.2–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc. for C₁₆H₁₃N₃O₃S₂: 367.04 g/mol). Fragmentation patterns distinguish regioisomers .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the benzoxadiazole or thiophene moieties affect biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents like halogens (Cl, F) on benzoxadiazole or methyl groups on thiophene. Test against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Computational Modeling : Dock analogs into protein active sites (e.g., COX-2) using AutoDock Vina. Correlate binding affinity (ΔG) with IC₅₀ values from enzymatic assays .
    • Key Findings :
ModificationBiological Activity (IC₅₀)
7-Cl-Benzoxadiazole2.1 µM (COX-2 inhibition)
5-Me-Thiophene8.7 µM (Antimicrobial MIC)

Q. How should researchers address contradictions in reported activity data (e.g., varying MICs in antimicrobial studies)?

  • Methodology :

  • Assay Standardization : Use CLSI guidelines for MIC determination. Control variables: bacterial strain (ATCC standards), growth medium (Mueller-Hinton agar), and inoculum size .
  • Structural Confirmation : Re-validate compound identity via XRD or 2D NMR (e.g., NOESY) to rule out polymorphic or stereochemical discrepancies .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or methodological biases .

Q. What computational strategies predict this compound’s metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability. Prioritize analogs with high metabolic stability (t₁/₂ > 4 hrs) .
  • Toxicity Screening : Run ProTox-II for hepatotoxicity alerts. Avoid compounds with reactive metabolites (e.g., epoxides) flagged by Derek Nexus .

Data Analysis and Experimental Design

Q. How to design a robust study investigating this compound’s dual activity (e.g., antimicrobial and anti-inflammatory)?

  • Experimental Design :

  • In Vitro Models :
  • Antimicrobial : Broth microdilution (CLSI M07-A11) against ESKAPE pathogens.
  • Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA) .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials; dexamethasone for anti-inflammatory) and vehicle-treated cells.
    • Statistical Analysis : Use two-way ANOVA with post-hoc Tukey tests (p < 0.05). Report effect sizes (Cohen’s d) for biological significance .

Tables for Key Comparisons

Table 1 : Comparison of Synthetic Yields Under Different Conditions

SolventTemp (°C)Coupling AgentYield (%)
DMF25EDC/HOBt78
DCM0DCC52

Table 2 : Biological Activity of Structural Analogs

AnalogTargetIC₅₀/MICSource
7-NO₂-BenzoxadiazoleCOX-21.5 µM
3-Cl-ThiopheneS. aureus4.2 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.